molecular formula C14H12F2N2O2S B6620004 N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide

N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide

Cat. No.: B6620004
M. Wt: 310.32 g/mol
InChI Key: HYFJLHUVLMFNIB-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a cyclopropyl group attached to the thiazole ring and a difluorophenoxy group attached to the acetamide moiety

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c15-9-3-4-12(10(16)5-9)20-6-13(19)18-14-17-11(7-21-14)8-1-2-8/h3-5,7-8H,1-2,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFJLHUVLMFNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Difluorophenoxy Group: The difluorophenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a suitable difluorophenol reacts with an appropriate leaving group on the acetamide moiety.

Industrial Production Methods

Industrial production of N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features may make it suitable for use in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a tool in biological research to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)propionamide

Uniqueness

N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-(2,4-difluorophenoxy)acetamide is unique due to the presence of both the cyclopropyl and difluorophenoxy groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound for research and development.

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